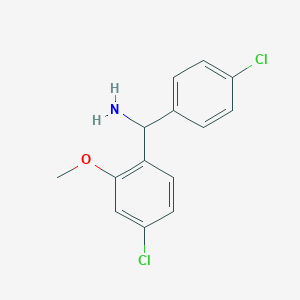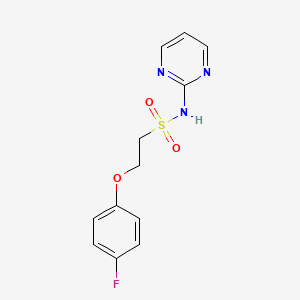![molecular formula C12H13ClN2S B2438267 4-Chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine CAS No. 401511-17-9](/img/structure/B2438267.png)
4-Chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine” is a chemical compound that has been studied for its potential applications in various fields . The IUPAC name for this compound is 4-chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine .
Synthesis Analysis
The synthesis of this compound involves the Gewald reaction to synthesize ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ring, and S_NAr reactions . In one specific synthesis, compound 17 (1.96 g, 8.84 mmol) was chlorinated with phosphorus oxychloride (0.80 mL, 8.84 mmol) and pyridine (0.7 mL, 8.84 mmol) in toluene (15 mL). The reaction was kept at reflux for 4 hours .Molecular Structure Analysis
The molecular structure of this compound is derived from the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine core, with additional chloro, ethyl, and methyl groups attached . The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily its synthesis reactions, as described above . Further reactions could potentially be used to modify the compound or incorporate it into larger molecules.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For example, its melting point was found to be 210–212°C . Its IR spectrum and NMR spectrum can provide information about its functional groups and structure .Wissenschaftliche Forschungsanwendungen
AKT1 Inhibitors for Acute Myeloid Leukemia
The compound has been identified as a new chemotype of AKT1 inhibitors for Acute Myeloid Leukemia (AML). AML is a heterogeneous hematopoietic malignancy with a globally poor prognosis. In more than 60% of AML patients, the PI3K/AKTs/mTOR signaling pathway is aberrantly activated due to oncogenic driver alterations and further enhanced by chemotherapy as a mechanism of drug resistance .
Anti-Cancer Agents
The compound has shown potential as an anti-cancer agent. The derivative T126 has emerged as the most interesting compound with IC 50 = 1.99 ± 0.11 μM, ligand efficiency of 0.35, and a clear effect at low micromolar concentrations on growth inhibition and induction of apoptosis in AML cells .
Molecular Modeling
The compound has been used in molecular modeling and molecular docking studies. These studies are crucial in understanding the interaction of the compound with its target proteins and in the design of more potent and selective inhibitors .
Antimicrobial Activity
Pyrimidine derivatives, including this compound, have demonstrated antimicrobial activity. They have been synthesized and tested against various bacterial and fungal strains .
Anti-Inflammatory Agents
Pyrimidine derivatives have shown anti-inflammatory activity. This makes them potential candidates for the development of new anti-inflammatory drugs .
Antioxidant Agents
Pyrimidine derivatives have also demonstrated antioxidant activity. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Wirkmechanismus
Target of Action
The primary target of 4-Chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is microtubules . Microtubules are a component of the cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
This compound interacts with microtubules and acts as a microtubule-targeting agent . It binds to the colchicine site of tubulin, a protein that makes up microtubules, and inhibits its polymerization . This leads to the depolymerization of microtubules, disrupting the cell’s cytoskeleton and affecting various cellular processes .
Biochemical Pathways
The compound’s interaction with microtubules affects several biochemical pathways. It disrupts the normal function of microtubules, which are involved in cell division, intracellular transport, and the maintenance of cell shape . By inhibiting microtubule function, the compound can halt cell division and induce cell death .
Pharmacokinetics
It is known that the compound exhibits potent antiproliferative effects, with ic50 values less than 40 nm in certain cell lines . This suggests that the compound has good bioavailability and can effectively reach its target within cells .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and the induction of cell death . In particular, the compound has been shown to be effective against cancer cells, demonstrating significant antitumor effects in a murine MDA-MB-435 xenograft model .
Zukünftige Richtungen
The future directions for research on this compound could include further investigation of its biological activities, such as its antiproliferative effects . Additionally, modifications of the compound could be explored to enhance its activity or alter its properties. Further studies could also investigate its mechanism of action in more detail.
Eigenschaften
IUPAC Name |
4-chloro-2-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2S/c1-2-9-14-11(13)10-7-5-3-4-6-8(7)16-12(10)15-9/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIDAKPWUCMMND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C3=C(S2)CCCC3)C(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dimethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2438184.png)

![2-(Bicyclo[2.2.1]hept-2-yl)-3,5-dimethylcyclohexanone](/img/structure/B2438188.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2438190.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2438193.png)

![1,3-dimethyl-7-(4-nitrophenyl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![1-(4-Methylpiperidin-1-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2438201.png)

![5-[(Dimethylsulfamoylamino)methyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2438203.png)

![4-[5-(2,4-Dichlorophenyl)-1H-pyrazole-3-yl]-1-piperidineacetonitrile](/img/structure/B2438206.png)
![N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide](/img/structure/B2438207.png)